

An In-depth Technical Guide to the Synthesis of Branaplam Hydrochloride

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Compound of Interest		
Compound Name:	Branaplam Hydrochloride	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for **branaplam hydrochloride**, a significant small molecule modulator of SMN2 splicing. The document details two distinct synthetic routes: an efficient synthesis pathway and a more recent, alternative approach designed to mitigate the formation of dioxin impurities. This guide is intended to serve as a valuable resource for researchers and professionals in the field of drug development and medicinal chemistry, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic and mechanistic pathways.

Core Synthesis Pathways: An Overview

Branaplam, chemically known as 5-(1H-pyrazol-4-yl)-2-(6-((2,2,6,6-tetramethylpiperidin-4-yl)oxy)pyridazin-3-yl)phenol, has been the subject of extensive synthetic efforts. Two primary synthetic routes have been prominently described in the scientific literature. The first, an "efficient synthesis," provides a robust method for its preparation. The second, an "alternative synthesis," was developed to address potential safety concerns by avoiding the use of orthohalo phenol derivatives, thereby circumventing the risk of dioxin formation.[1]

Efficient Synthesis of Branaplam

The initial and widely cited synthesis of branaplam is a multi-step process culminating in the formation of the final compound. The overall yield for this pathway is reported to be a respectable 47%.[1]



Experimental Protocol: Efficient Synthesis

Step 1: Suzuki Coupling

A mixture of a chloropyridazine intermediate, a boronic acid or ester, and sodium carbonate is prepared in a 3:1 dimethoxyethane/water solvent system in a microwave vial. The mixture is degassed with nitrogen, and a palladium catalyst, such as PdCl2(dppf) or Pd(PPh3)4, is added. The reaction is then heated in a microwave reactor.

Step 2: Methoxy Deprotection (General Procedure E)

The methoxy-protected intermediate is heated with pyridine hydrochloride in a microwave reactor at a temperature ranging from 160–190 °C for 15–120 minutes. The resulting mixture is dissolved in methanol and loaded onto a mixture of solid sodium bicarbonate and silica gel. After concentration to dryness, the crude product is purified by silica gel chromatography or preparative HPLC to yield branaplam.[1]

Step 3: Hydrochloride Salt Formation

The free base of branaplam is stirred overnight in the presence of 1 M HCl to afford **branaplam hydrochloride**.[1]

Quantitative Data: Efficient Synthesis

Step	Key Reagents	Catalyst	Overall Yield	Reference
1	Chloropyridazine , Boronic acid/ester, Na2CO3	PdCl2(dppf) or Pd(PPh3)4	Not specified	[1]
2	Methoxy- protected intermediate, Pyridine hydrochloride	None	Not specified	[1]
3	Branaplam free base, 1 M HCl	None	47%	[1]



Diagram of the Efficient Synthesis Pathway for Branaplam



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Caption: Efficient synthesis pathway for branaplam hydrochloride.

Alternative Synthesis of Branaplam

A scalable and more environmentally benign synthetic route for branaplam has been developed to avoid the potential formation of dioxin impurities associated with the use of ortho-halo phenol derivatives. This alternative pathway utilizes a Friedel-Crafts reaction followed by a Suzuki-Miyaura cross-coupling.

Experimental Protocol: Alternative Synthesis

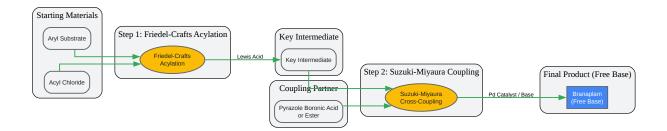
Details for the step-by-step experimental protocol for the alternative synthesis are outlined in the referenced publication. The key transformations involve a Friedel-Crafts acylation to form a key intermediate, followed by a Suzuki-Miyaura cross-coupling to introduce the pyrazole moiety.

Quantitative Data: Alternative Synthesis

Specific yield data for each step of the alternative synthesis can be found in the corresponding scientific literature. This route has been successfully demonstrated on a large scale.

Diagram of the Alternative Synthesis Pathway for Branaplam





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Caption: Alternative synthesis pathway for the free base of branaplam.

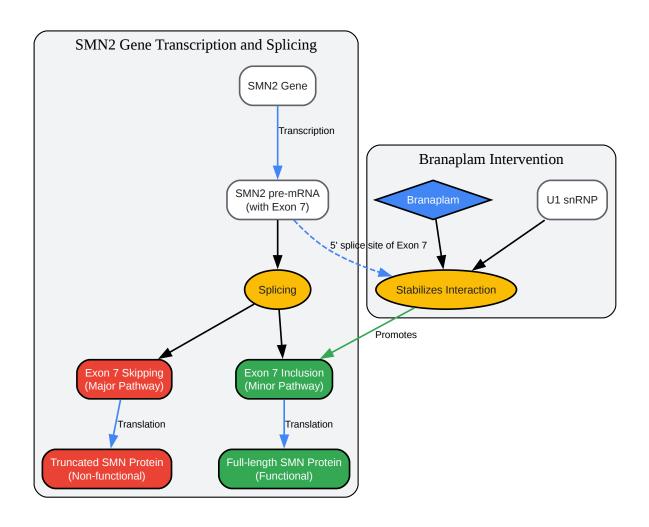
Mechanism of Action: SMN2 Splicing Modulation

Branaplam is a pioneering example of a small molecule that can specifically modulate the splicing of a target pre-mRNA. Its therapeutic effect in Spinal Muscular Atrophy (SMA) stems from its ability to increase the production of the full-length and functional Survival of Motor Neuron (SMN) protein from the SMN2 gene.

The underlying mechanism involves the stabilization of the interaction between the U1 small nuclear ribonucleoprotein (snRNP) and the 5' splice site of exon 7 on the SMN2 pre-mRNA. This stabilization promotes the inclusion of exon 7 during the splicing process, leading to the production of functional SMN protein.

Signaling Pathway Diagram: Branaplam's Mechanism of Action





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References

1. pubs.acs.org [pubs.acs.org]



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